Sasanquasaponin

Overview

Description

Saponins are a class of naturally occurring compounds found in various plant species. They are glycosides, consisting of a sugar moiety linked to a triterpene or steroid aglycone. Saponins are known for their surface-active properties, which allow them to form stable foams when shaken with water. These compounds have a bitter taste and can be toxic to fish. Saponins are widely distributed in nature and are found in plants such as soapwort, soapbark tree, and soybeans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction and isolation of saponins from natural sources involve several methods. Traditional methods include maceration, percolation, and Soxhlet extraction. Modern techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and high-speed counter-current chromatography have also been employed . These methods aim to efficiently separate saponins from plant materials while maintaining their biological activity.

Industrial Production Methods: Industrial production of saponins typically involves the extraction of these compounds from plants like Quillaja saponaria and Glycyrrhiza glabra. The process includes grinding the plant material, followed by extraction using solvents such as ethanol or water. The extract is then concentrated and purified using techniques like liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: Saponins undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of saponins can occur under acidic or basic conditions, leading to the formation of sapogenins and sugar residues . Oxidation reactions can modify the aglycone part of saponins, while reduction reactions can alter the sugar moiety.

Common Reagents and Conditions: Common reagents used in the reactions of saponins include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the hydrolysis of saponins are sapogenins and sugar residues. Oxidation reactions can lead to the formation of oxidized sapogenins, while reduction reactions can produce reduced sugar moieties .

Scientific Research Applications

Saponins have a wide range of scientific research applications due to their diverse biological activities. In chemistry, they are used as natural emulsifiers and foaming agents. In biology and medicine, saponins exhibit antimicrobial, antiviral, and anticancer properties. They are also used as adjuvants in vaccine formulations to enhance the immune response .

In the food industry, saponins are utilized for their ability to stabilize foams and emulsions. They are also investigated for their potential health benefits, such as cholesterol-lowering effects and anti-inflammatory properties .

Mechanism of Action

Saponins exert their effects through various mechanisms. They interact with cell membrane components, such as cholesterol and phospholipids, leading to increased membrane permeability. This interaction can result in the lysis of red blood cells (hemolysis) and the disruption of microbial cell membranes .

Saponins also modulate immune responses by promoting the secretion of cytokines and enhancing the activity of immune cells. They can activate signaling pathways involved in immune regulation, such as the PI3K/AKT and MAPK pathways .

Comparison with Similar Compounds

Saponins can be compared with other glycosides, such as flavonoids and alkaloids. While flavonoids are known for their antioxidant properties, saponins are recognized for their surfactant and hemolytic activities. Alkaloids, on the other hand, are primarily known for their pharmacological effects on the nervous system .

Similar compounds to saponins include triterpenoid saponins and steroid saponins. Triterpenoid saponins have a triterpene aglycone, while steroid saponins have a steroid aglycone. Both types of saponins share similar biological activities but differ in their chemical structures .

Conclusion

Saponins are versatile compounds with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Their unique properties, such as surface activity and biological activity, make them valuable for research and industrial purposes. Understanding the preparation methods, chemical reactions, and mechanisms of action of saponins can further enhance their utilization and development.

Biological Activity

Sasanquasaponin (SQS), a bioactive compound derived from the seeds of Camellia oleifera, has garnered significant attention due to its diverse pharmacological properties. This article explores the biological activities of SQS, including its cardioprotective effects, anti-inflammatory properties, and potential applications in molluscicidal activities. The findings are supported by various studies, highlighting the compound's mechanisms of action and therapeutic potential.

Chemical Structure and Properties

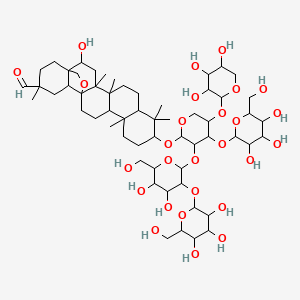

This compound is chemically characterized as 22-O-angeloyl camelliagenin C 3-O-[β-D-glucopyranosyl (1,2)] [β-D-glucopyranosyl (1,2)-α-L-arabinopyranosyl (1,3)]-β-D-glucopyranosiduronic acid, with the molecular formula . This complex structure contributes to its unique biological activities.

SQS has been shown to exert cardioprotective effects, particularly in hypoxia/reoxygenation (H/R) injury models. It enhances the activity of anion exchanger 3 (AE3), promoting chloride efflux and maintaining intracellular chloride homeostasis. The mechanism involves the phosphorylation of serine 67 on AE3 by protein kinase C epsilon (PKCε), which is crucial for its function during oxidative stress .

Research Findings

- Cell Viability : In H9c2 cardiomyocytes subjected to H/R conditions, SQS treatment significantly improved cell viability as measured by MTT assays. The protective effect was linked to reduced intracellular chloride levels during oxidative stress .

- Anion Exchange Activity : The anion exchange activity was assessed using BCECF fluorescence techniques, confirming that SQS enhances Cl−/HCO3− exchange through AE3 activation .

Anti-inflammatory Properties

SQS also exhibits notable anti-inflammatory effects. Research indicates that it inhibits the NF-kB and MAPK signaling pathways in RAW 264.7 macrophages, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests SQS could be beneficial in managing inflammatory diseases.

Analgesic and Antioxidant Activities

In addition to its cardioprotective and anti-inflammatory properties, SQS has demonstrated analgesic and antioxidant effects:

- Analgesic Activity : Studies have shown that SQS can alleviate pain responses in animal models, indicating its potential use in pain management therapies .

- Antioxidant Capacity : The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), thereby reducing oxidative stress in endothelial cells .

Molluscicidal Activities

Recent investigations into the molluscicidal properties of SQS reveal its effectiveness against various mollusk species. The study found that SQS can induce mortality in snails, suggesting potential applications in controlling pest populations in agricultural settings .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms associated with this compound:

Properties

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8047-15-2 | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.